molecular formula C7H12N2 B169319 1-Tert-butyl-1H-pyrazole CAS No. 15754-60-6

1-Tert-butyl-1H-pyrazole

Cat. No. B169319
Key on ui cas rn: 15754-60-6
M. Wt: 124.18 g/mol
InChI Key: QUSOBKIKODRYSH-UHFFFAOYSA-N
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Patent
US08633319B2

Procedure details

To an ice cooled solution (0° C. to 10° C.) of 1-(tert-butyl)pyrazole (1.75 kg, 14.09 mol) in dichloromethane (12.9 kg) was added NBS (2.63 kg, 14.79 mol) portionwise. The solution was stirred at 0° C. until the content of 1-(tert-butyl)pyrazole<30% (GC), then warmed to RT and stirred until the sample taken shows <1.0% by GC. On receipt of a pass result, 10% sodium bisulfite aqueous was added to the reaction mixture until KI-starch did not turn to blue. The organic phase was then washed with 5% NaCl solution and brine in sequence, then evaporated to give the title compound as a brown liquid (2.67 kg, 93.4% yield; GC purity 99.1% a/a).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 kg
Type
reactant
Reaction Step One
Name
Quantity
2.63 kg
Type
reactant
Reaction Step One
Quantity
12.9 kg
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93.4%

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[CH:8][CH:7]=[N:6]1)([CH3:4])([CH3:3])[CH3:2].C1C(=O)N([Br:17])C(=O)C1.S(=O)(O)[O-].[Na+]>ClCCl>[Br:17][C:8]1[CH:7]=[N:6][N:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:9]=1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.75 kg
Type
reactant
Smiles
C(C)(C)(C)N1N=CC=C1
Name
Quantity
2.63 kg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
12.9 kg
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N1N=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
starch
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred until the sample
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
On receipt of a pass result
WASH
Type
WASH
Details
The organic phase was then washed with 5% NaCl solution and brine in sequence
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN(C1)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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